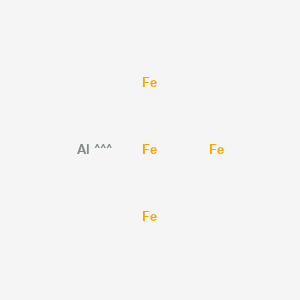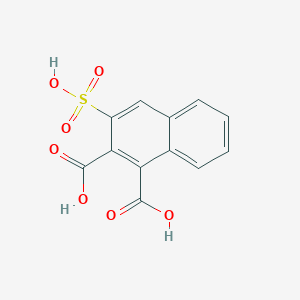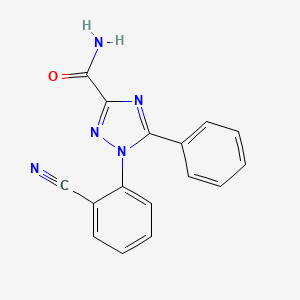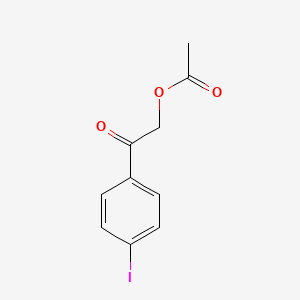
2-(4-Iodophenyl)-2-oxoethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Iodophenyl)-2-oxoethyl acetate is an organic compound with the molecular formula C10H9IO3 It is a derivative of phenyl acetate, where the phenyl group is substituted with an iodine atom at the para position and an oxoethyl acetate group at the ortho position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-2-oxoethyl acetate typically involves the iodination of phenyl acetate followed by the introduction of the oxoethyl acetate group. One common method is the electrophilic aromatic substitution reaction, where phenyl acetate is treated with iodine and a suitable oxidizing agent to introduce the iodine atom at the para position. The resulting 4-iodophenyl acetate is then reacted with ethyl oxalyl chloride in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation enhances the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Iodophenyl)-2-oxoethyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products
Substitution: Formation of substituted phenyl acetates.
Reduction: Formation of 2-(4-Iodophenyl)-2-hydroxyethyl acetate.
Oxidation: Formation of 2-(4-Iodophenyl)-2-oxoacetic acid.
Applications De Recherche Scientifique
2-(4-Iodophenyl)-2-oxoethyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds used in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Iodophenyl)-2-oxoethyl acetate involves its interaction with specific molecular targets and pathways. The iodine atom and the oxoethyl acetate group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenyl acetate: A simpler derivative without the oxoethyl group.
2-(4-Bromophenyl)-2-oxoethyl acetate: Similar structure with a bromine atom instead of iodine.
2-(4-Chlorophenyl)-2-oxoethyl acetate: Similar structure with a chlorine atom instead of iodine.
Uniqueness
2-(4-Iodophenyl)-2-oxoethyl acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in various chemical reactions, making it a valuable compound in organic synthesis and research.
Propriétés
Numéro CAS |
90842-69-6 |
|---|---|
Formule moléculaire |
C10H9IO3 |
Poids moléculaire |
304.08 g/mol |
Nom IUPAC |
[2-(4-iodophenyl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C10H9IO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
Clé InChI |
PZIYCXOHBBTRAK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(=O)C1=CC=C(C=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)
![2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14347969.png)
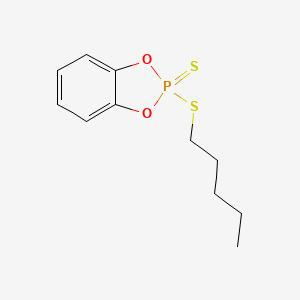

![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)
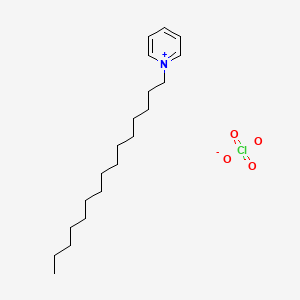
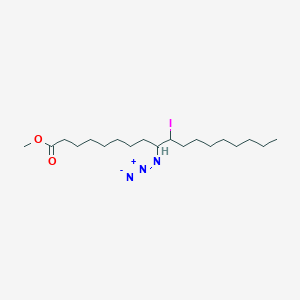
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

